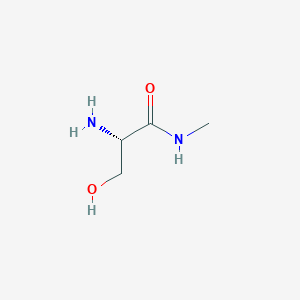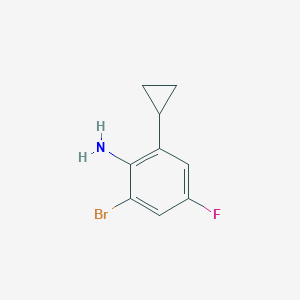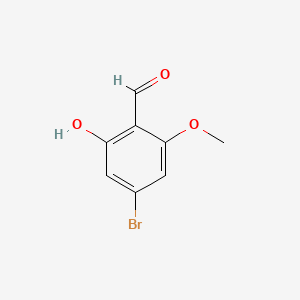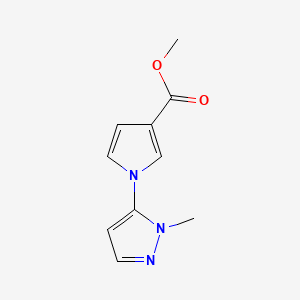
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, a propyl group at the fifth position, and a carbonitrile group at the third position on the pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the chlorination of 6-methyl-5-propylpyridine-3-carbonitrile using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 2-amino-6-methyl-5-propylpyridine-3-carbonitrile.
Oxidation: Formation of 2-chloro-6-formyl-5-propylpyridine-3-carbonitrile.
Reduction: Formation of 2-chloro-6-methyl-5-propylpyridine-3-amine.
Aplicaciones Científicas De Investigación
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-methylpyridine-3-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a carbonitrile group.
2-Chloro-6-methyl-3-pyridinecarboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
2-Chloro-6-methyl-5-propylpyridine-3-carbonitrile is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the propyl group at the fifth position and the carbonitrile group at the third position distinguishes it from other similar compounds, potentially leading to different applications and effects.
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
2-chloro-6-methyl-5-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11ClN2/c1-3-4-8-5-9(6-12)10(11)13-7(8)2/h5H,3-4H2,1-2H3 |
Clave InChI |
NZHDEMRBBZDREI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(N=C1C)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)

![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)







